molecular formula C24H26FN3O2 B2392407 (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326943-68-3

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2392407
CAS No.: 1326943-68-3
M. Wt: 407.489
InChI Key: SHRKMMTYZUZYEQ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Propoxybenzyl Group: This step involves nucleophilic substitution reactions where the propoxybenzyl group is attached to the quinoline core.

    Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the formation of the pyrrolidinyl methanone moiety through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring or the methanone group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group and the propoxybenzyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The compound might inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

Compared to these similar compounds, (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has a unique combination of functional groups that may confer distinct chemical and biological properties. Its propoxybenzyl and pyrrolidinyl methanone moieties are not commonly found in other quinoline derivatives, potentially leading to novel interactions and activities.

Properties

IUPAC Name

[6-fluoro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-2-13-30-19-8-5-17(6-9-19)15-27-23-20-14-18(25)7-10-22(20)26-16-21(23)24(29)28-11-3-4-12-28/h5-10,14,16H,2-4,11-13,15H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRKMMTYZUZYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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